![molecular formula C12H14ClN3O2 B13021625 Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13021625.png)
Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. Key structural attributes include:
- Position 7: A bulky tert-butyl group, which enhances steric hindrance and lipophilicity.
- Position 5: A chlorine atom, likely introduced via electrophilic substitution or chlorination of precursors.
- Position 2: A methyl ester group, common in bioactive compounds for improved solubility or metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminopyrimidine with tert-butyl acetoacetate in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
Antiviral Activity
One of the notable applications of methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is its antiviral properties. Research has demonstrated that derivatives of this compound exhibit potent activity against respiratory syncytial virus (RSV). In particular, modifications at the 7-position of the imidazo[1,2-a]pyrimidine scaffold have shown to enhance antiviral efficacy. For instance, compounds with sulfone and sulfonamide moieties displayed effective interaction with the RSV F-protein, resulting in half-maximal effective concentration (EC50) values of less than 1 nM .
Inhibition of Kinases
The compound has also been explored for its potential as a kinase inhibitor. Kinases are crucial in various cellular processes, and their dysregulation is often linked to diseases such as cancer. This compound derivatives have been synthesized and tested for their ability to inhibit Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell signaling and is a target for treating autoimmune diseases and certain types of cancer .
Anti-inflammatory Properties
In addition to its antiviral and kinase-inhibiting activities, this compound has shown promise in anti-inflammatory applications. Studies indicate that modifications to the compound can lead to variations in its anti-inflammatory efficacy, making it a candidate for developing therapies for inflammatory diseases. The structure-activity relationship (SAR) studies have provided insights into how different substituents can modulate the compound's biological activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including nucleophilic addition reactions and chlorination processes. Understanding the SAR is crucial for optimizing the compound's efficacy. For example, introducing various substituents at specific positions on the imidazo[1,2-a]pyrimidine framework can lead to enhanced biological activities or reduced side effects. A detailed examination of these modifications has been documented in recent studies, highlighting their implications for drug design .
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Case Study 1 : A study demonstrated that a derivative with a methylamino group at the 7-position exhibited reduced antiviral efficacy compared to other derivatives with linear moieties like ethylenediamine. This finding underscores the importance of substituent choice in optimizing therapeutic potential .
- Case Study 2 : Another investigation focused on the compound's ability to inhibit BTK activity in vitro, showing promising results that warrant further exploration in vivo for potential therapeutic applications against B-cell malignancies .
Mechanism of Action
The mechanism of action of Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Effects
The imidazo[1,2-a]pyrimidine core distinguishes the target compound from triazolo[1,5-a]pyrimidine and thiazolo[3,2-a]pyrimidine derivatives. Key comparisons include:
Substituent Impact :
- tert-Butyl (Position 7) : Increases steric bulk and hydrophobicity compared to methyl or phenyl groups in analogues (e.g., ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate) .
- propyl or cyano groups in triazolo derivatives .
Physicochemical Properties
Data from analogous compounds suggest trends in solubility, stability, and reactivity:
Key Observations :
- The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to methyl or cyano-substituted analogues.
- Chlorine at position 5 may improve crystallinity, as seen in triazolo derivatives with similar substituents .
Biological Activity
Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological interactions, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C13H16ClN3O2
- Molecular Weight : Approximately 267.72 g/mol
The structural features include:
- A tert-butyl group at position 7.
- A chlorine atom at position 5 of the imidazo ring.
- A carboxylate ester functional group.
These characteristics contribute to its unique pharmacological profile and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general pathway includes the formation of the imidazo[1,2-a]pyrimidine core followed by functional group modifications to introduce the tert-butyl and chloro substituents.
Pharmacological Interactions
Research has shown that this compound interacts with various biological targets, which is crucial for its pharmacological effects:
-
Ion Channel Interactions :
- Notably, studies indicate that this compound may have binding affinity to the hERG ion channel , which plays a significant role in cardiac function. Such interactions are essential for evaluating both efficacy and safety in drug development.
- Enzyme Inhibition :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 7-chloroimidazo[1,2-f]pyrimidine-2-carboxylate | Imidazo-pyrimidine | Contains ethyl instead of methyl; different chlorine position |
Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate | Imidazo-pyrimidine | Chlorine at position 5; different carboxylic acid position |
tert-butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | Pyrido-oxazine | Iodine substitution; different heterocyclic framework |
This table highlights how variations in substituents and structural frameworks influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Several case studies underscore the biological activity of this compound:
-
In Vitro Studies :
- Investigations have demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines, suggesting potential utility in oncology treatments.
- Animal Models :
-
Toxicology Assessments :
- Toxicological evaluations have shown that while the compound exhibits promising biological activity, careful consideration of its safety profile is necessary to mitigate potential adverse effects associated with its use.
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)8-5-9(13)16-6-7(10(17)18-4)14-11(16)15-8/h5-6H,1-4H3 |
InChI Key |
CDXMFACTZJSMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=NC(=CN2C(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.